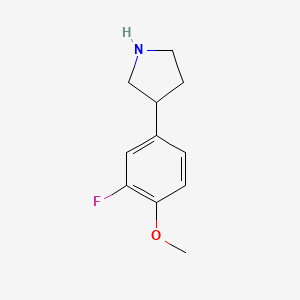

3-(3-Fluoro-4-methoxyphenyl)pyrrolidine

Description

Significance of Nitrogen Heterocycles in Pharmaceutical Research

Nitrogen-containing heterocyclic compounds are organic molecules that feature a ring structure containing at least one nitrogen atom in addition to carbon atoms. Their prevalence in both natural products and synthetic drugs is a testament to their chemical and biological versatility. A significant percentage of FDA-approved small-molecule drugs contain a nitrogen heterocycle, underscoring their importance in drug design and development. nih.gov

The significance of nitrogen heterocycles stems from several key properties. The presence of nitrogen atoms can influence the molecule's basicity, polarity, and ability to form hydrogen bonds. These characteristics are crucial for molecular recognition and binding to biological macromolecules such as proteins and nucleic acids. Furthermore, the diverse array of possible ring sizes, substitution patterns, and degrees of saturation allows for the fine-tuning of a compound's physicochemical properties, including its solubility, lipophilicity, and metabolic stability.

The Pyrrolidine (B122466) Ring System as a Versatile Pharmacophore

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a particularly valuable pharmacophore in medicinal chemistry. Its non-planar, puckered conformation provides a three-dimensional (3D) scaffold that can effectively present substituents in specific spatial orientations for optimal interaction with biological targets. This 3D nature is a significant advantage over flat, aromatic systems, as it allows for a more precise exploration of the often-complex topographies of protein binding sites.

The versatility of the pyrrolidine scaffold is further enhanced by the stereochemical complexity it can introduce into a molecule. The carbon atoms of the pyrrolidine ring can be chiral centers, leading to the existence of multiple stereoisomers. The specific stereochemistry of a pyrrolidine-containing drug can have a profound impact on its biological activity, with different enantiomers or diastereomers often exhibiting distinct pharmacological profiles.

The pyrrolidine ring is a core structural component in a wide range of approved drugs and biologically active compounds, demonstrating its utility across various therapeutic areas, including but not limited to, antiviral, anticancer, antidiabetic, and central nervous system disorders.

Contextualizing 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine within Pyrrolidine-Based Drug Discovery

While specific research detailing the synthesis and biological evaluation of This compound is not extensively available in the public domain, its structural features allow for its contextualization within the broader field of pyrrolidine-based drug discovery. The molecule can be deconstructed into three key components: the pyrrolidine scaffold, the 3-aryl substitution pattern, and the specific decorations on the phenyl ring (a fluoro and a methoxy (B1213986) group).

The presence of an aryl group at the 3-position of the pyrrolidine ring is a common motif in pharmacologically active compounds. This substitution pattern has been explored for its potential in targeting a variety of biological systems. For instance, 3-aryl pyrrolidines have been investigated as ligands for neurotransmitter receptors and transporters, highlighting their potential in the development of treatments for neurological and psychiatric disorders.

The substitution on the phenyl ring further refines the potential pharmacological profile of the molecule. The fluorine atom, a bioisostere of a hydrogen atom, is a common addition in medicinal chemistry. Its high electronegativity and small size can influence a molecule's binding affinity, metabolic stability, and pharmacokinetic properties. Fluorine substitution can also modulate the acidity or basicity of nearby functional groups.

The methoxy group (-OCH3) is another frequently employed substituent in drug design. It can act as a hydrogen bond acceptor and can influence the molecule's lipophilicity and electronic properties. The relative positions of the fluoro and methoxy groups on the phenyl ring in This compound create a specific electronic and steric environment that would be critical in its interaction with a biological target.

Given these structural attributes, This compound represents a logical design within the space of 3-aryl-pyrrolidine drug candidates. It is plausible that this compound could be investigated for activities related to the central nervous system, among other potential therapeutic applications, based on the known pharmacology of structurally related molecules. However, without specific experimental data, its precise biological activity remains a subject for future investigation.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-fluoro-4-methoxyphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c1-14-11-3-2-8(6-10(11)12)9-4-5-13-7-9/h2-3,6,9,13H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGMOAKSZDKNKTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CCNC2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3 Fluoro 4 Methoxyphenyl Pyrrolidine and Analogues

General Approaches to Substituted Pyrrolidines

The synthesis of the pyrrolidine (B122466) core is well-established, with several robust methods available to organic chemists. One of the most prominent strategies is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a suitable dipolarophile, typically an alkene. nih.govresearchgate.net This method is highly effective for constructing the five-membered ring in a single step with control over stereochemistry. nih.gov

Another major pathway involves the chemical modification of readily available chiral precursors, such as L-proline or 4-hydroxyproline. mdpi.com These compounds from the "chiral pool" provide a pre-existing, stereochemically defined pyrrolidine ring that can be further functionalized. Multicomponent reactions (MCRs) have also emerged as a powerful tool, allowing for the assembly of complex pyrrolidine structures from three or more starting materials in a single, atom-economical step. vjol.info.vn

| Synthetic Method | Key Reactants | Core Transformation | Advantages |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Azomethine Ylide, Alkene | [3+2] Cycloaddition | High efficiency, stereochemical control. nih.gov |

| Functionalization of Chiral Precursors | L-proline, 4-hydroxyproline | Modification of existing ring | Inherent stereocontrol, ready availability of starting materials. mdpi.com |

| Multicomponent Reactions (MCRs) | e.g., Aldehyde, Amine, Alkene | One-pot ring formation | Step economy, structural diversity. vjol.info.vn |

Targeted Synthesis of 3-Arylpyrrolidine Architectures

To specifically construct the 3-arylpyrrolidine framework required for 3-(3-fluoro-4-methoxyphenyl)pyrrolidine, more targeted methods are necessary. A highly effective modern approach is the palladium-catalyzed hydroarylation of N-alkyl pyrrolines. researchgate.netnih.govchemrxiv.org This reaction directly couples an aryl group to the 3-position of the pyrrolidine ring. The process involves the reaction of an N-alkyl-3-pyrroline with an aryl halide or equivalent in the presence of a palladium catalyst, delivering the 3-arylpyrrolidine product directly. researchgate.netnih.gov This method is notable for its broad substrate scope and its ability to deliver drug-like molecules from accessible precursors. researchgate.netnih.govchemrxiv.org

Another strategy involves radical-mediated aryl migration. Methodologies have been developed for the synthesis of 3-arylpiperidines and 3-arylpyrrolidines that proceed through a radical-induced 1,4- or 1,2-aryl migration, respectively. researchgate.net While complex, these pathways offer an alternative route to the desired 3-aryl substituted heterocyclic core.

| Aryl Group Precursor | Pyrroline Substrate | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromobenzonitrile | N-Boc-3-pyrroline | Pd(OAc)₂, P(o-tol)₃, Formic Acid | 81 | researchgate.netchemrxiv.org |

| 4-Bromoanisole | N-Boc-3-pyrroline | Pd(OAc)₂, P(o-tol)₃, Formic Acid | 85 | researchgate.netchemrxiv.org |

| 1-Bromo-4-fluorobenzene | N-Boc-3-pyrroline | Pd(OAc)₂, P(o-tol)₃, Formic Acid | 72 | researchgate.netchemrxiv.org |

| 3-Bromoquinoline | N-Boc-3-pyrroline | Pd(OAc)₂, P(o-tol)₃, Formic Acid | 65 | researchgate.netchemrxiv.org |

Stereoselective Synthesis Strategies for Chiral this compound

A leading strategy is the asymmetric 1,3-dipolar cycloaddition . The use of a chiral catalyst, often based on copper(I) complexes, can control the stereochemical outcome of the reaction between an azomethine ylide and a fluorinated alkene dipolarophile. rsc.org For instance, the reaction of an imino ester (as an azomethine ylide precursor) with a hypothetical dipolarophile like 1-fluoro-2-methoxy-4-vinylbenzene in the presence of a chiral ligand-metal complex could afford the desired chiral fluorinated pyrrolidine. rsc.org Such methods have been shown to produce fluoropyrrolidines with high yields, excellent diastereomeric ratios (>20:1), and high enantiomeric excess (up to 97% ee). rsc.org

Other approaches include the asymmetric fluorination of precursor molecules using chiral reagents or organocatalysts to set the fluorine-bearing stereocenter. nih.gov Furthermore, asymmetric hydroarylation of 3-pyrrolines using rhodium or palladium complexes with chiral ligands represents a direct method to install the aryl group stereoselectively. chemrxiv.org

| Dipolarophile | Catalyst System | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |

|---|---|---|---|---|---|

| (E)-1,1-Difluoro-2-phenyl-ethene | Cu(I)/Chiral Ligand | >20:1 | 96 | 95 | rsc.org |

| (E)-1,1-Difluoro-2-(p-tolyl)-ethene | Cu(I)/Chiral Ligand | >20:1 | 97 | 96 | rsc.org |

| (E)-1,1,2-Trifluoro-2-phenyl-ethene | Cu(I)/Chiral Ligand | >20:1 | 95 | 85 | rsc.org |

Advanced Synthetic Techniques and Green Chemistry Considerations in Pyrrolidine Synthesis

Modern synthetic chemistry places increasing emphasis on sustainability and efficiency, principles central to "green chemistry." These considerations are being applied to the synthesis of pyrrolidine derivatives. The use of microwave-assisted organic synthesis (MAOS) has been shown to accelerate reactions, reduce side-product formation, and increase synthetic efficiency in pyrrolidine synthesis. nih.gov

A key tenet of green chemistry is the reduction or elimination of hazardous solvents. To this end, catalyst-free, three-component domino reactions for synthesizing pyrrolidine-fused spirooxindoles have been successfully carried out in an environmentally benign ethanol-water solvent system at room temperature. rsc.org This approach offers high yields without the need for toxic solvents or column chromatography for purification. rsc.org The use of eco-friendly solvents like ethanol in multicomponent reactions to produce pyrrolidinone derivatives further highlights this trend. vjol.info.vn Organocatalysis, which avoids the use of potentially toxic metals, is another green approach that has been successfully applied to the asymmetric synthesis of pyrrolidines, often under solvent-free conditions. mdpi.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 3 3 Fluoro 4 Methoxyphenyl Pyrrolidine Derivatives

Positional and Substituent Effects on the Pyrrolidine (B122466) Core

The biological activity of pyrrolidine-based compounds is highly dependent on the nature and position of substituents on the heterocyclic core. Structure-activity relationship (SAR) studies on various pyrrolidine derivatives have consistently shown that modifications to the ring can drastically alter potency, selectivity, and pharmacological profile.

The C-3 position of the pyrrolidine ring is a critical site for substitution. In many classes of compounds, the substituent at this position plays a direct role in molecular recognition and interaction with biological targets. For instance, in a series of pyrrolidine-2,5-dione hybrids, the nature of the C-3 substituent was found to be a primary determinant of their anticonvulsant activity.

Research has shown that both the size and electronic nature of the C-3 substituent are important. The introduction of an aryl group at the C-3 position, creating the 3-aryl pyrrolidine scaffold, is a common strategy for generating compounds with significant biological effects. researchgate.net These aryl groups can engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, with target proteins. The specific substitution pattern on this aryl ring further refines the activity.

The table below summarizes general findings from the literature on how substituents on the pyrrolidine core can influence biological activity.

| Position of Substitution | Type of Substituent | General Effect on Biological Activity |

| C-3 | Aryl Group | Often confers potent and diverse biological activities (e.g., CNS, leishmaniasis). nih.gov |

| C-3 | Non-aromatic (e.g., sec-butyl) | Can positively influence specific activities, such as anticonvulsant properties. |

| N-1 (Nitrogen) | Acyl Group | Tends to undergo arylation reactions to give alkene products. nih.govnih.gov |

| N-1 (Nitrogen) | Alkyl Group (e.g., Propyl) | Can deliver potent and selective ligands for receptors (e.g., serotonin (B10506), dopamine). nih.govresearchgate.net |

Impact of the 3-Fluoro-4-methoxyphenyl Moiety on Biological Activity

The 3-fluoro-4-methoxyphenyl moiety is a sophisticated substituent that combines several features known to modulate the pharmacological and pharmacokinetic properties of a molecule. The specific arrangement of the fluorine and methoxy (B1213986) groups on the phenyl ring creates a unique electronic and steric profile that influences how the entire molecule interacts with biological systems.

Fluorine Atom: The introduction of a fluorine atom is a widely used strategy in medicinal chemistry. researchgate.net Its high electronegativity and small size allow it to act as a bioisostere of a hydrogen atom, yet it can profoundly alter a molecule's properties. researchgate.net Key effects of the fluorine atom include:

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to oxidative metabolism by cytochrome P-450 enzymes. Placing a fluorine atom on the aromatic ring can block sites of metabolic attack, thereby increasing the compound's half-life. researchgate.netmdpi.com

Binding Affinity: Fluorine's electronegativity can alter the acidity of nearby protons and create favorable electrostatic interactions with protein targets, potentially enhancing binding affinity. mdpi.com

Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can improve its ability to cross biological membranes. chemrxiv.orgmdpi.com

Methoxy Group: The methoxy group also plays a crucial role in modulating biological activity. Its influence depends heavily on its position on the aromatic ring. mdpi.comnih.gov

Electronic Effects: As an electron-donating group, the methoxy substituent can influence the electron density of the aromatic ring, which may affect π-π stacking interactions with biological targets. nih.gov

Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming key interactions within a receptor's binding pocket.

Pharmacokinetics: The position of the methoxy group can significantly impact a compound's absorption, distribution, and clearance. Studies on related compounds have shown that moving a methoxy group from the para- to the ortho- or meta-position can accelerate clearance from organs like the liver. nih.gov

Stereochemical Influence on Molecular Recognition and Activity Profiles

The chemical and biological properties of substituted pyrrolidine derivatives are critically dependent on their stereochemistry. beilstein-journals.org The presence of a substituent at the C-3 position of the pyrrolidine ring, as in 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine, creates a chiral center. This means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-3-(3-Fluoro-4-methoxyphenyl)pyrrolidine and (S)-3-(3-Fluoro-4-methoxyphenyl)pyrrolidine.

Biological systems, such as enzymes and receptors, are themselves chiral. Consequently, enantiomers of a drug candidate often exhibit different pharmacological activities, a phenomenon known as stereoselectivity. One enantiomer may bind to the target with high affinity and elicit the desired biological response (the eutomer), while the other may be less active or even inactive (the distomer).

Furthermore, the fluorine atom at C-3 influences the conformational preference of the five-membered pyrrolidine ring. The ring is not planar and adopts puckered "envelope" or "twist" conformations. The fluorine substituent can induce a "gauche effect," which favors a specific spatial arrangement between the fluorine and the nitrogen atom of the ring. beilstein-journals.org This conformational control is crucial because it locks the 3-aryl substituent into a specific orientation, which is critical for proper alignment within a biological target's binding site. For example, protonation of 3-fluoropyrrolidine typically results in a favored conformation where the fluorine and nitrogen atoms are cis to each other. beilstein-journals.org

The table below illustrates the importance of stereochemistry in pyrrolidine derivatives based on findings from related compound classes.

| Stereochemical Feature | Example from Literature | Consequence for Biological Activity |

| Enantiomers (R vs. S) | 3-R-methylpyrrolidine vs. 3-S-methylpyrrolidine | The R-enantiomer promotes pure ERα antagonism, while the S-enantiomer does not. |

| Diastereomers (cis vs. trans) | cis-4-CF3 substituted pyrrolidine | Favors a pseudo-axial conformation of other groups, which is critical for GRP40 receptor agonism. |

| Conformational Control | Fluorine substitution on the pyrrolidine ring | Can enhance the conformational stability of peptides and proteins incorporating these derivatives. beilstein-journals.org |

Therefore, the biological profile of this compound would be highly dependent on its absolute stereochemistry at the C-3 position.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug design to find mathematical relationships between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of this compound analogues, a 3D-QSAR study could provide valuable insights for optimizing their activity.

A typical 3D-QSAR study, using methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Index Analysis (CoMSIA), would involve the following steps:

Dataset Assembly: A series of analogues would be synthesized, modifying substituents on both the pyrrolidine ring and the phenyl ring. Their biological activity (e.g., IC50 values) against a specific target would be measured.

Molecular Modeling and Alignment: 3D structures of all compounds in the dataset would be generated and aligned based on a common scaffold.

Field Calculation: For each compound, steric and electrostatic fields (in CoMFA) or other physicochemical property fields like hydrophobicity and hydrogen bond donor/acceptor potential (in CoMSIA) would be calculated on a 3D grid surrounding the molecules.

Statistical Analysis: A statistical method, typically Partial Least Squares (PLS), is used to correlate the variations in the field values with the variations in biological activity. actascientific.com

The result is a predictive mathematical model that can estimate the activity of new, unsynthesized compounds. nih.gov The model's quality is assessed using statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A robust model is considered to have q² > 0.6 and r² > 0.6. actascientific.com

| Statistical Parameter | Description | Typical Value for a Robust Model |

| q² (or Q²) | Cross-validated correlation coefficient; a measure of the model's internal predictive ability. nih.govmdpi.com | > 0.6 |

| r² (or R²) | Non-cross-validated correlation coefficient; a measure of how well the model fits the training data. nih.govmdpi.com | > 0.6 |

| r²_pred | Predictive r-squared for an external test set; a measure of the model's ability to predict the activity of new compounds. mdpi.com | > 0.5 |

The 3D-QSAR model also generates contour maps that visualize the regions in 3D space where certain properties are favorable or unfavorable for activity. For example, a CoMFA steric map might show a green-colored region near a substituent, indicating that bulkier groups in that position would increase activity, while a yellow region would suggest that steric bulk is detrimental. These maps provide a rational basis for designing the next generation of more potent analogues of this compound.

Molecular Pharmacology and Target Interaction Studies of 3 3 Fluoro 4 Methoxyphenyl Pyrrolidine Derivatives

Ligand-Receptor Binding Affinity Profiling

Derivatives of 3-(3-fluoro-4-methoxyphenyl)pyrrolidine have been synthesized and evaluated for their ability to bind to specific G-protein coupled receptors (GPCRs), particularly those involved in pain and addiction pathways. A key area of investigation has been the development of dual-target ligands that interact with both mu-opioid receptors (MOR) and dopamine (B1211576) D3 receptors (D3R).

One such derivative, compound 56 , which incorporates the (2S,4R)-4-fluoro-pyrrolidine ring tethered to an aromatic piperazine scaffold, has demonstrated notable binding affinities for both human MOR and D3R. nih.gov In competitive binding assays using HEK293 cells expressing these receptors, compound 56 showed a Kᵢ value of 192 nM at the MOR and 87.3 nM at the D3R. nih.gov This compound also exhibited favorable selectivity for the D3 receptor over the D2 receptor (D₂R/D₃R = 23), which is a desirable characteristic for mitigating certain side effects associated with D2 receptor modulation. nih.gov The development of such dual-target ligands aims to achieve analgesia through MOR agonism while potentially reducing opioid misuse liability via D3R antagonism. nih.gov

The binding affinity data for a representative derivative is summarized in the table below.

Table 1: Receptor Binding Affinities of a this compound Derivative

| Compound | Receptor | Kᵢ (nM) | Selectivity (D₂R/D₃R) |

|---|---|---|---|

| 56 | hMOR | 192 | N/A |

Enzyme Inhibition Kinetic Analyses

The this compound moiety has also been integrated into molecules designed as enzyme inhibitors. A significant focus has been on the inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative disorders like Parkinson's disease. nih.gov

A series of novel chiral fluorinated pyrrolidine (B122466) derivatives were designed and synthesized, leading to the identification of highly potent and selective MAO-B inhibitors. nih.gov Among them, compound D5 emerged as a particularly effective inhibitor. In vitro biological evaluations revealed that compound D5 inhibits MAO-B with an IC₅₀ value of 0.019 µM. nih.gov This potency is approximately 10-fold greater than that of the established drug Safinamide (IC₅₀ = 0.163 µM). nih.gov Furthermore, compound D5 demonstrated high selectivity for MAO-B over MAO-A, with a selectivity index (MAO-A/MAO-B) of 2440. nih.gov The incorporation of fluorine in these compounds is a strategy that can enhance inhibitory activity. nih.govresearchgate.net

The kinetic data for a leading MAO-B inhibitor from this class are presented below.

Table 2: Monoamine Oxidase B (MAO-B) Inhibition by a Pyrrolidine Derivative

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |

|---|---|---|---|

| D5 | MAO-B | 0.019 | 2440 |

Modulation of Specific Biological Pathways by this compound Analogues

The specific interactions of this compound analogues with their molecular targets lead to the modulation of critical biological pathways.

Derivatives acting as dual MOR agonist and D3R antagonist/partial agonists are designed to modulate the signaling pathways associated with both pain perception and reward/addiction. nih.gov By activating the MOR, these compounds can elicit an analgesic effect. nih.gov Simultaneously, by antagonizing the D3R, they aim to counteract the dopamine-driven reward signaling that contributes to opioid misuse and dependence. nih.gov A significant level of D3R occupancy is needed to effectively limit the rewarding profile of the opioid pharmacophore. nih.gov

Analogues that function as MAO-B inhibitors directly impact the dopaminergic pathways in the central nervous system. MAO-B is a key enzyme responsible for the degradation of dopamine. nih.gov By inhibiting this enzyme, compounds like D5 prevent the breakdown of dopamine, thereby increasing its concentration in the striatum. nih.gov This mechanism is particularly relevant for Parkinson's disease, where dopamine deficits are a primary pathological feature. In an MPTP-induced mouse model of Parkinson's, compound D5 was shown to significantly alleviate these dopamine deficits and enhance the effects of levodopa. nih.gov

Mechanistic Elucidation of Bioactivity at the Molecular Level

The bioactivity of this compound derivatives is rooted in their specific molecular interactions with their target proteins, which have been elucidated through computational and structural studies.

For dual MOR/D3R ligands, computer-aided drug design has been employed to optimize the fit of the molecules within the orthosteric binding sites of both receptors. nih.gov Studies suggest that within the D3R, the pyrrolidine ring of the ligand can clash with neighboring residues, a challenge that has been addressed by extending flexible linkers in the molecular design. nih.gov The fluorine atom on the pyrrolidine ring can significantly alter the ring's conformation, a phenomenon known as ring pucker. nih.gov This conformational change, along with the potential for specific interactions (e.g., with aromatic C-H groups or polar residues), influences the molecular recognition and binding affinity of the ligand for its target. nih.gov

In the case of MAO-B inhibitors, molecular docking studies have provided insights into the enhanced activity of fluorinated derivatives like D5 . nih.gov These studies verified that enhanced hydrophobic interactions between the inhibitor and the enzyme's active site contribute to the improved potency against MAO-B. nih.gov The strategic placement of fluorine atoms can increase the acidity of neighboring groups or alter electronic properties, which can lead to tighter binding and more effective enzyme inhibition. researchgate.net

Computational Chemistry and Rational Design in the Study of 3 3 Fluoro 4 Methoxyphenyl Pyrrolidine

Molecular Docking and Ligand-Protein Interaction Predictions

While specific molecular docking studies on 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine are not extensively documented in publicly available research, the principles of this technique can be illustrated through studies on analogous pyrrolidine (B122466) derivatives. Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. This allows for the prediction of binding affinity and the nature of the interactions at the molecular level.

For instance, in studies involving pyrrolidine-based inhibitors of various enzymes, molecular docking has been instrumental in elucidating key interactions. For example, in the study of pyrrolidine derivatives as α-mannosidase inhibitors, docking simulations revealed that the aromatic ring of the ligands orients towards a hydrophobic cavity, forming π-π stacking interactions with aromatic amino acid residues such as Phenylalanine (Phe), Tryptophan (Trp), and Tyrosine (Tyr). Additionally, hydrogen bonds and salt bridges were identified as crucial for the binding of these compounds nih.gov.

In a hypothetical docking study of this compound with a target protein, one could anticipate several key interactions based on its structure. The pyrrolidine ring can act as a scaffold, positioning the substituted phenyl group into a specific binding pocket. The fluorine atom could engage in favorable orthogonal multipolar interactions with backbone carbonyl groups of the protein. The methoxy (B1213986) group could act as a hydrogen bond acceptor, while the phenyl ring itself could participate in hydrophobic and π-π stacking interactions. The secondary amine of the pyrrolidine ring is also capable of forming a crucial hydrogen bond with the target protein.

A representative table of predicted interactions for a hypothetical complex is presented below:

| Interaction Type | Ligand Moiety | Potential Protein Residue | Predicted Distance (Å) |

| Hydrogen Bond | Pyrrolidine N-H | Asp, Glu, Carbonyl O | 1.8 - 2.5 |

| Hydrogen Bond | Methoxy Oxygen | Ser, Thr, Tyr | 2.0 - 3.0 |

| π-π Stacking | Phenyl Ring | Phe, Tyr, Trp | 3.5 - 5.0 |

| Hydrophobic | Phenyl Ring | Val, Leu, Ile | 3.5 - 5.5 |

| Multipolar C-F···C=O | Fluoro Group | Backbone Carbonyl | ~3.0 |

This table represents a hypothetical scenario based on the structural features of this compound and common interactions observed in related pyrrolidine derivatives.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a deeper understanding of the conformational flexibility of a ligand and the dynamic nature of its interaction with a protein target over time. For the this compound scaffold, MD simulations would be crucial to understand the puckering of the pyrrolidine ring and the rotational freedom of the phenyl group.

The five-membered pyrrolidine ring is not planar and can adopt various envelope and twisted conformations. The substituents on the ring significantly influence its preferred pucker. nih.govresearchgate.net Fluorine substitution, in particular, is known to have a profound impact on the conformational preferences of the pyrrolidine ring due to stereoelectronic effects, such as the gauche effect. beilstein-journals.orgresearchgate.net Studies on 3-fluoropyrrolidines have shown that the fluorine substituent can stabilize specific ring conformations, which in turn can pre-organize the molecule for optimal binding to a biological target. beilstein-journals.orgresearchgate.net

A summary of potential insights from a hypothetical MD simulation is provided in the table below:

| Parameter | Information Gained |

| RMSD (Root Mean Square Deviation) of Ligand | Stability of the ligand's position in the binding site. |

| RMSF (Root Mean Square Fluctuation) of Protein Residues | Identification of flexible regions of the protein upon ligand binding. |

| Hydrogen Bond Analysis | Occupancy and lifetime of specific hydrogen bonds. |

| Water Dynamics | Role of bridging water molecules in mediating ligand-protein interactions. |

| Conformational Analysis of Pyrrolidine Ring | Predominant pucker of the pyrrolidine ring and transitions between different conformations. |

De Novo Design Principles for this compound Scaffolds

De novo design involves the computational creation of novel molecules with desired properties. The this compound scaffold serves as an excellent starting point for such design efforts due to its inherent drug-like properties and synthetic accessibility. The pyrrolidine ring is a versatile scaffold found in numerous natural products and approved drugs. nih.govresearchgate.net Its three-dimensional nature allows for the exploration of chemical space in a way that flat aromatic rings cannot. nih.govresearchgate.net

Key principles for the de novo design of molecules based on this scaffold include:

Scaffold Hopping: Replacing a known core structure with the this compound scaffold while maintaining or improving biological activity.

Fragment Growing: Starting with the core scaffold and computationally adding functional groups to optimize interactions with a target protein.

Linker Modification: In cases where the scaffold is part of a larger molecule, modifying the linker between the scaffold and other pharmacophoric groups to improve potency or pharmacokinetic properties.

The fluorine and methoxy substituents on the phenyl ring offer opportunities for fine-tuning the electronic and steric properties of the molecule. For example, the position of the fluorine atom can be altered to modulate its interaction with the protein, while the methoxy group can be replaced with other hydrogen bond acceptors or donors. The pyrrolidine nitrogen also provides a convenient point for chemical modification to explore different interaction spaces. nih.gov

| Design Strategy | Modification on Scaffold | Desired Outcome |

| R-group Enumeration | Substitution at the pyrrolidine nitrogen | Explore new binding pockets, improve solubility |

| Phenyl Ring Substitution | Altering the position or nature of the fluoro and methoxy groups | Modulate electronic properties, enhance binding affinity |

| Bioisosteric Replacement | Replacing the phenyl ring with other aromatic or heteroaromatic systems | Improve pharmacokinetic properties, explore new interactions |

Virtual Screening and Fragment-Based Drug Discovery Approaches for Pyrrolidine Derivatives

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. researchgate.net Libraries of pyrrolidine derivatives can be screened against a variety of protein targets to identify potential hits. Given the structural information of this compound, a similarity-based virtual screen could be performed to identify commercially available or synthetically accessible analogs with potentially similar biological activities.

Fragment-based drug discovery (FBDD) is another powerful approach where small molecular fragments are screened for binding to a target protein. nih.gov The this compound scaffold itself can be considered a valuable fragment due to its desirable physicochemical properties and three-dimensional character. nih.gov Once a fragment is identified to bind to the target, it can be grown or linked with other fragments to generate a potent lead molecule. The pyrrolidine scaffold provides multiple vectors for chemical elaboration, making it an ideal starting point for FBDD campaigns. nih.gov

Several commercial and public databases contain vast numbers of compounds that can be used for virtual screening.

| Database Type | Example | Application for Pyrrolidine Derivatives |

| Commercial Compound Libraries | Enamine, MolPort | Virtual screening for lead-like pyrrolidine derivatives. |

| Fragment Libraries | Maybridge, ChemBridge | Screening for pyrrolidine-containing fragments as starting points for FBDD. |

| Public Databases | ZINC, PubChem | Large-scale virtual screening campaigns and similarity searches. |

Strategic Design and Synthesis of Novel 3 3 Fluoro 4 Methoxyphenyl Pyrrolidine Derivatives for Biological Exploration

Scaffold Modification and Derivatization Strategies

Modification of the 3-(3-fluoro-4-methoxyphenyl)pyrrolidine scaffold is a key strategy to generate a diverse range of analogs for biological screening. These modifications can be systematically introduced at various positions of the pyrrolidine (B122466) ring and the phenyl ring to probe the structure-activity relationship (SAR).

The pyrrolidine nitrogen (N1 position) is a primary site for derivatization. Alkylation, acylation, sulfonylation, and reductive amination are common methods to introduce a variety of substituents. These modifications can influence the compound's polarity, basicity, and ability to form hydrogen bonds, thereby affecting its pharmacokinetic and pharmacodynamic properties. For instance, the introduction of a basic amine moiety can improve aqueous solubility, while a lipophilic group can enhance membrane permeability.

Substitutions on the pyrrolidine ring (C2, C4, and C5 positions) can also be explored. The introduction of alkyl, aryl, or functional groups can modulate the compound's conformation and steric profile, leading to improved binding affinity and selectivity for a biological target. Stereoselective synthesis methods are often employed to control the stereochemistry at these positions, as different stereoisomers can exhibit distinct biological activities. nih.gov

Modifications on the phenyl ring, although less common for a lead optimization campaign, can also be considered in the initial exploration phase. Varying the substituents on the phenyl ring can provide insights into the electronic and steric requirements for biological activity.

A representative scheme for the derivatization of the this compound scaffold is shown below:

Table 1: Representative Examples of Scaffold Modifications of this compound This table presents hypothetical data for illustrative purposes.

| Compound ID | R1 (at N1) | R2 (at C4) | Biological Target | Activity (IC50, nM) |

| Parent | H | H | Target X | 500 |

| 1a | -CH3 | H | Target X | 250 |

| 1b | -C(O)CH3 | H | Target X | 800 |

| 1c | -SO2Ph | H | Target X | >1000 |

| 1d | H | -OH | Target X | 400 |

| 1e | H | -F | Target X | 350 |

Bioisosteric Replacements and Conformational Restrictions

Bioisosterism is a powerful strategy in medicinal chemistry to optimize the properties of a lead compound by replacing a functional group with another that has similar steric and electronic properties. nih.gov For the this compound scaffold, several bioisosteric replacements can be envisioned to improve its drug-like properties.

The methoxy (B1213986) group on the phenyl ring is a potential site for bioisosteric replacement. It can be replaced with other groups such as ethoxy, difluoromethoxy, or a small alkyl chain to modulate lipophilicity and metabolic stability. The fluorine atom can also be replaced with other halogens or a trifluoromethyl group to alter the electronic properties of the phenyl ring.

The pyrrolidine ring itself can be a subject of bioisosteric replacement. For example, replacing it with a piperidine (B6355638) or azetidine (B1206935) ring could alter the conformational preferences and vectoral presentation of the substituents, potentially leading to improved interactions with the target protein.

Conformational restriction is another important strategy to enhance the potency and selectivity of a compound by reducing its conformational flexibility. This can be achieved by introducing rigid structural elements or by creating cyclic analogs. For the this compound scaffold, introducing a double bond in the pyrrolidine ring or fusing it with another ring system can lock the molecule into a specific conformation that is more favorable for binding to the target.

Table 2: Examples of Bioisosteric Replacements and Conformational Restrictions This table presents hypothetical data for illustrative purposes.

| Compound ID | Modification | Rationale | Effect on Potency |

| 2a | Methoxy -> Ethoxy | Increase lipophilicity | Moderate increase |

| 2b | Methoxy -> Difluoromethoxy | Improve metabolic stability | Significant increase |

| 2c | Pyrrolidine -> Piperidine | Alter conformational preference | Potency maintained, selectivity improved |

| 2d | Introduction of C4-C5 double bond | Conformational restriction | Significant increase |

Libraries Synthesis for High-Throughput Screening Initiatives

To efficiently explore the biological potential of the this compound scaffold, the synthesis of compound libraries for high-throughput screening (HTS) is a valuable approach. nih.gov Combinatorial chemistry techniques can be employed to rapidly generate a large number of derivatives by combining a set of building blocks in a systematic manner. nih.gov

A common strategy for library synthesis is to use a common intermediate that can be readily diversified in the final steps. For the this compound scaffold, a protected form of the parent compound can serve as the starting material. The protecting group on the pyrrolidine nitrogen can be removed, and the resulting amine can be reacted with a library of carboxylic acids, sulfonyl chlorides, or aldehydes to generate a diverse set of amides, sulfonamides, or alkylated derivatives.

Solid-phase synthesis can also be utilized to streamline the purification process and enable the parallel synthesis of a large number of compounds. nih.gov In this approach, the pyrrolidine scaffold is attached to a solid support, and the subsequent reactions are carried out in a stepwise manner. After the final step, the desired compounds are cleaved from the solid support and collected for screening.

Table 3: A Representative Combinatorial Library Design This table presents a hypothetical library design for illustrative purposes.

| Scaffold | Building Block Set A (R1-COOH) | Building Block Set B (R2-SO2Cl) | Number of Compounds |

| This compound | 50 diverse carboxylic acids | 20 diverse sulfonyl chlorides | 1000 |

Lead Optimization and Structure-Guided Analog Design

Once initial hits are identified from HTS, a lead optimization campaign is initiated to improve their potency, selectivity, and pharmacokinetic properties. danaher.combiobide.com This process is often guided by the structure-activity relationship (SAR) data obtained from the initial screening and, when available, by the three-dimensional structure of the target protein.

Structure-guided analog design involves using the crystal structure of the target protein in complex with a ligand to design new analogs that can form more favorable interactions. By visualizing the binding pocket, medicinal chemists can identify opportunities to introduce new functional groups that can form additional hydrogen bonds, hydrophobic interactions, or salt bridges with the protein. This approach can lead to a more rational and efficient optimization of the lead compound.

The optimization process is iterative, involving cycles of design, synthesis, and biological testing. nih.gov The data from each cycle is used to refine the design of the next generation of analogs, with the goal of identifying a clinical candidate with the desired profile.

Table 4: Example of a Lead Optimization Cascade This table presents hypothetical data for illustrative purposes.

| Compound ID | Modification from Lead | Target Potency (IC50, nM) | Selectivity vs. Off-target | In vitro Metabolic Stability (t1/2, min) |

| Lead | - | 150 | 10-fold | 15 |

| 4a | Addition of a hydroxyl group | 50 | 50-fold | 30 |

| 4b | Bioisosteric replacement of methoxy | 25 | 100-fold | 60 |

| Candidate | Conformational restriction | 5 | >500-fold | >120 |

Advanced Analytical Methodologies for Characterization and Activity Assessment of 3 3 Fluoro 4 Methoxyphenyl Pyrrolidine Derivatives

Spectroscopic Techniques for Structural Confirmation

The unambiguous determination of the chemical structure of newly synthesized 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine derivatives is the primary step in their characterization. This is achieved through a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for elucidating the molecular architecture.

¹H NMR: Provides detailed information about the proton environment. For a typical this compound derivative, the spectrum would show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the protons on the pyrrolidine (B122466) ring. The aromatic protons exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The methoxy group typically appears as a sharp singlet, while the aliphatic protons of the pyrrolidine ring present as a series of multiplets. researchgate.net

¹³C NMR: Reveals the carbon framework of the molecule. A key feature in the ¹³C NMR spectrum is the carbon-fluorine (C-F) coupling, which results in the splitting of signals for carbons in proximity to the fluorine atom. mdpi.com This provides definitive evidence for the position of the fluorine substituent on the phenyl ring.

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. mdpi.com The fragmentation pattern observed in the mass spectrum offers additional structural confirmation by revealing characteristic fragments, such as the loss of the pyrrolidine ring or the methoxy group. researchgate.netnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. The spectrum of this compound would show characteristic absorption bands for C-O stretching of the aryl ether, C-F stretching, aromatic C=C stretching, and N-H or C-N stretching of the pyrrolidine moiety. nih.gov

| Technique | Parameter | Expected Observation |

|---|---|---|

| ¹H NMR (500 MHz, CDCl₃) | Aromatic Protons | δ 6.8-7.1 ppm (multiplets) |

| Methoxy Protons (-OCH₃) | δ 3.85 ppm (singlet) | |

| Pyrrolidine Protons | δ 2.8-3.6 ppm (multiplets) | |

| ¹³C NMR (125 MHz, CDCl₃) | Aromatic C-F | δ ~152 ppm (doublet, ¹JCF ≈ 245 Hz) |

| Aromatic C-O | δ ~147 ppm (doublet, ²JCF ≈ 10 Hz) | |

| Methoxy Carbon | δ ~56 ppm (singlet) | |

| HRMS (ESI+) | [M+H]⁺ | Calculated m/z for C₁₁H₁₅FNO⁺, Observed m/z matching within ± 5 ppm |

| FT-IR (ATR) | C-O Stretch (Aryl Ether) | ~1260 cm⁻¹ |

| C-F Stretch | ~1150 cm⁻¹ |

Chromatographic Purity and Isomeric Separation

The presence of a chiral center at the 3-position of the pyrrolidine ring means that this compound exists as a pair of enantiomers ((R) and (S) isomers). Since enantiomers often exhibit different pharmacological activities and potencies, their separation and the determination of enantiomeric purity are critical. nih.gov High-performance liquid chromatography (HPLC) is the predominant technique for both purity assessment and chiral separations. researchgate.net

For purity analysis, reversed-phase HPLC with a standard C18 column is typically used to separate the target compound from any starting materials, byproducts, or degradation products.

For isomeric separation, chiral HPLC is the method of choice. This involves the use of a chiral stationary phase (CSP) that can differentially interact with the two enantiomers, leading to different retention times. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely applicable and have proven effective for separating a broad range of chiral compounds, including those with pyrrolidine scaffolds. nih.govjiangnan.edu.cn The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is optimized to achieve baseline resolution of the enantiomers. nih.gov

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H (Amylose derivative) |

| Mobile Phase | Hexane:Isopropanol (90:10 v/v) with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Retention Time (tᵣ) for Enantiomer 1 | ~8.5 min |

| Expected Retention Time (tᵣ) for Enantiomer 2 | ~10.2 min |

High-Throughput Screening (HTS) Assay Development for Biological Activity

To efficiently evaluate the biological activity of a library of this compound derivatives, high-throughput screening (HTS) is employed. bmglabtech.com HTS allows for the rapid testing of thousands of compounds in a miniaturized, automated format, providing crucial data for establishing structure-activity relationships (SAR). nih.gov Given that related structures often target monoamine transporters (MATs) such as the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET), HTS assays are typically developed to measure the interaction of these compounds with these specific proteins. nih.govacs.org

A common HTS approach is the substrate uptake inhibition assay. acs.org This assay utilizes cultured cell lines that have been engineered to stably express a specific human monoamine transporter (e.g., hSERT). The assay measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate (e.g., [³H]serotonin for SERT) into the cells. The process involves dispensing the cells into microplates, adding the test compounds at various concentrations, and then introducing the radiolabeled substrate. After an incubation period, the uptake is stopped, and the amount of radioactivity inside the cells is measured using a scintillation counter. A reduction in radioactivity compared to control wells indicates that the test compound has inhibited the transporter.

The data generated from these screens, typically expressed as IC₅₀ values (the concentration of compound that inhibits 50% of the substrate uptake), are used to identify "hit" compounds and guide the next cycle of medicinal chemistry optimization. nih.govmdpi.com

| Compound | Modification | SERT Inhibition (IC₅₀) | DAT Inhibition (IC₅₀) | NET Inhibition (IC₅₀) |

|---|---|---|---|---|

| Derivative 1 | Parent Compound | 15 | 250 | 450 |

| Derivative 2 | N-Methyl | 8 | 180 | 300 |

| Derivative 3 | N-Ethyl | 25 | 350 | 600 |

| Derivative 4 | (R)-enantiomer of Parent | 12 | 220 | 400 |

| Derivative 5 | (S)-enantiomer of Parent | 158 | >1000 | >1000 |

Future Directions and Translational Perspectives for 3 3 Fluoro 4 Methoxyphenyl Pyrrolidine Research

Emerging Therapeutic Areas for Pyrrolidine-Based Compounds

The versatility of the pyrrolidine (B122466) scaffold has led to its investigation in a wide array of diseases. researchgate.netresearchgate.net Initially recognized for its presence in compounds targeting the central nervous system (CNS), the scope of pyrrolidine-based drug discovery has expanded significantly. nih.govresearchgate.net Researchers are now exploring its potential in several emerging therapeutic areas, driven by the scaffold's ability to be functionalized for selective interaction with various biological targets. unipa.itnih.gov

Key emerging areas include:

Oncology: Novel pyrrolidine derivatives are being developed as potent anticancer agents. nih.govnih.gov For instance, certain derivatives have shown significant antiproliferative activity against various cancer cell lines, including breast and colon cancer. researchgate.netnih.gov Specific compounds have been identified as inhibitors of myeloid cell leukemia-1 (Mcl-1) protein, a crucial target in cancer therapy. nih.gov

Infectious Diseases: The pyrrolidine core is being utilized to develop new antibacterial, antifungal, and antiviral agents. nih.govfrontiersin.org Some derivatives have demonstrated promising activity against bacterial strains like E. coli and S. aureus by inhibiting key enzymes such as DNA gyrase and topoisomerase IV. nih.govrdd.edu.iq Furthermore, pyrrolidine-containing drugs like Telaprevir have been used in treating chronic hepatitis C virus infections. researchgate.net

Metabolic Diseases: Polyhydroxylated pyrrolidines are being investigated for the treatment of metabolic disorders like type 2 diabetes. nih.govnih.gov These compounds can act as inhibitors of enzymes such as α-glucosidase and aldose reductase, which are implicated in the pathology of diabetes. nih.govfrontiersin.org

Neurodegenerative and CNS Disorders: Beyond traditional CNS applications, pyrrolidine-2,5-diones have emerged as valuable scaffolds for creating anticonvulsant drugs with a broad spectrum of activity. nih.govnih.govnih.gov Research is also focused on developing agents for neurodegenerative diseases by targeting specific receptors and enzymes in the brain. researchgate.net

Inflammatory Diseases: Pyrrolidine derivatives are being designed as multi-target anti-inflammatory agents. nih.govnih.gov Studies have shown that certain compounds can inhibit cyclooxygenase (COX-1/COX-2) and 5-lipoxygenase enzymes, key players in the inflammatory cascade. nih.govresearchgate.net

| Therapeutic Area | Biological Target/Mechanism of Action | Example Pyrrolidine Scaffold | Reference |

|---|---|---|---|

| Oncology | Mcl-1 Protein Inhibition, Antiproliferative Activity | Substituted Phenyl-Benzenesulfonamides | nih.gov |

| Infectious Diseases | DNA Gyrase/Topoisomerase IV Inhibition | 1,2,4-Oxadiazole Pyrrolidine Derivatives | nih.gov |

| Metabolic Diseases | α-Glucosidase and Aldose Reductase Inhibition | Polyhydroxylated Pyrrolidines | nih.govfrontiersin.org |

| CNS Disorders | Voltage-Gated Sodium and Calcium Channel Modulation | Pyrrolidine-2,5-diones | nih.gov |

| Inflammatory Diseases | COX-1/COX-2 and 5-Lipoxygenase Inhibition | N-substituted Pyrrolidine-2,5-diones | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Pyrrolidine Design

The design and optimization of novel pyrrolidine analogues are increasingly being accelerated by the integration of artificial intelligence (AI) and machine learning (ML). nih.govbiorxiv.org These computational tools offer powerful methods for predicting the bioactivity of new compounds, understanding structure-activity relationships (SAR), and performing virtual screening of large chemical libraries. nih.govresearchgate.net

Computational approaches in pyrrolidine design include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: 2D and 3D-QSAR models are developed to correlate the structural features of pyrrolidine derivatives with their biological activities. scispace.comnih.gov These models help identify key molecular descriptors that influence potency and selectivity, guiding the design of more effective compounds. For example, QSAR studies on spiro[pyrrolidine-oxindole] derivatives have helped in designing potent inhibitors of the MDM2-p53 interaction, a critical target in cancer. scispace.com

Machine Learning for Bioactivity Prediction: ML algorithms, such as Random Forest and deep learning models, are trained on large datasets of known compounds and their biological activities. nih.govresearchgate.netnih.gov These trained models can then predict the potential targets and efficacy of novel pyrrolidine scaffolds, significantly reducing the time and cost associated with experimental screening. nih.govresearchgate.net

Molecular Docking and Dynamics Simulations: In silico docking studies are used to predict the binding modes of pyrrolidine derivatives within the active site of a target protein. nih.govresearchgate.net This provides insights into the specific molecular interactions—such as hydrogen bonds and hydrophobic interactions—that are crucial for binding affinity. Molecular dynamics simulations further help in understanding the stability of the ligand-protein complex over time.

De Novo Drug Design: AI-driven platforms can generate entirely new molecular structures, including novel pyrrolidine analogues, that are optimized for specific therapeutic targets. These generative models use deep learning techniques to explore chemical space and propose candidates with desirable drug-like properties.

Challenges and Opportunities in the Development of Next-Generation Pyrrolidine Analogues

While the pyrrolidine scaffold holds immense promise, the development of next-generation analogues is accompanied by specific challenges and opportunities. Overcoming these hurdles is key to unlocking the full therapeutic potential of this versatile heterocyclic system.

Challenges:

Stereoselective Synthesis: The pyrrolidine ring contains multiple stereocenters, and the biological activity of a compound is often highly dependent on its specific stereochemistry. nih.govnih.gov Developing efficient and highly stereoselective synthetic methods to access enantiomerically pure pyrrolidine derivatives remains a significant challenge for medicinal chemists. nih.govacs.org

Scaffold Diversity: While many derivatives have been synthesized, there is a continuous need to explore novel and diverse pyrrolidine-based skeletons to address a wider range of biological targets and overcome issues like drug resistance. acs.org

Opportunities:

Novel Synthetic Methodologies: The development of new catalytic systems and synthetic strategies, such as iridium-catalyzed reductive cycloadditions and asymmetric 1,3-dipolar cycloadditions, provides powerful tools for constructing complex pyrrolidine rings with high control over stereochemistry. acs.orgtandfonline.com

Molecular Hybridization: Combining the pyrrolidine scaffold with other known pharmacophores is a promising strategy to create hybrid molecules with dual or enhanced activity. researchgate.net This approach has been used to develop multifunctional ligands for complex diseases like cancer and epilepsy. nih.gov

Targeting Protein-Protein Interactions (PPIs): The three-dimensional nature of the pyrrolidine scaffold makes it well-suited for designing inhibitors of challenging targets like PPIs, which are often characterized by large and flat binding surfaces.

Exploring New Chemical Space: There is a vast, unexplored chemical space around the pyrrolidine core. The synthesis and evaluation of novel analogues with diverse substitution patterns will likely lead to the discovery of compounds with new mechanisms of action and therapeutic applications. acs.org

Preclinical Investigative Frameworks for Novel Pyrrolidine Scaffolds

Before a novel pyrrolidine compound can be considered for clinical trials, it must undergo a rigorous preclinical evaluation to establish its efficacy and safety profile. researchgate.net This process involves a structured framework of in vitro and in vivo studies.

A typical preclinical framework includes:

In Vitro Assays: The initial evaluation begins with a battery of in vitro tests to determine the compound's biological activity and preliminary safety.

Primary Efficacy Assays: These include biochemical assays (e.g., enzyme inhibition assays for targets like COX or kinases) and cell-based assays (e.g., cytotoxicity assays against cancer cell lines, antiviral replication assays). researchgate.netnih.gov

Selectivity Profiling: Compounds are tested against a panel of related targets to ensure they are selective and to minimize potential off-target effects.

ADME Profiling: Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, such as metabolic stability in liver microsomes and cell permeability, is conducted.

In Vivo Efficacy Models: Promising candidates from in vitro studies are advanced to in vivo testing in relevant animal models of disease.

For anti-inflammatory candidates, models like the carrageenan-induced paw edema test in rodents are used. nih.gov

For anticonvulsant agents, standard models include the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice. nih.gov

For anticancer compounds, xenograft models where human tumors are grown in immunocompromised mice are commonly employed.

Pharmacokinetic (PK) Studies: These studies are conducted in animals to understand how the drug is absorbed, distributed, metabolized, and eliminated by the body. This information is crucial for determining appropriate dosing regimens for further studies.

Toxicology Studies: Comprehensive toxicology studies are required to identify potential safety concerns. These range from acute toxicity studies to determine the maximum tolerated dose to repeated-dose studies (e.g., 28-day studies) to assess long-term safety. researchgate.net

| Evaluation Stage | Assay/Model | Purpose | Example Endpoint |

|---|---|---|---|

| In Vitro | Enzyme Inhibition Assay (e.g., COX-2) | Determine primary potency | IC₅₀ Value |

| Cancer Cell Line Cytotoxicity (e.g., HCT116) | Assess antiproliferative effect | GI₅₀ Value | |

| hERG Channel Assay | Evaluate potential for cardiotoxicity | IC₅₀ Value | |

| In Vivo | Carrageenan-Induced Paw Edema (Rat) | Assess anti-inflammatory efficacy | % Inhibition of Edema |

| Single-Dose Toxicity (Mouse) | Determine acute toxicity | Maximum Tolerated Dose (MTD) |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. A prevalent strategy includes nucleophilic substitution or coupling reactions, where the pyrrolidine ring is functionalized with the 3-fluoro-4-methoxyphenyl moiety. For example, halogenated intermediates may undergo Suzuki-Miyaura coupling with boronic acid derivatives under palladium catalysis. Reaction conditions (e.g., temperature, solvent polarity) significantly influence yield and purity .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and stereochemistry (e.g., NMR for fluorine environments).

- High-Performance Liquid Chromatography (HPLC) : For purity assessment.

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves absolute stereochemistry and crystal packing, often using SHELX programs for refinement .

Q. What are the typical chemical reactions involving this compound?

- Methodological Answer : The compound undergoes:

- Oxidation : Using agents like KMnO to form pyrrolidine N-oxides.

- Substitution Reactions : Electrophilic substitution at the methoxy or fluorine positions, requiring careful control of directing groups.

- Reductive Amination : For further functionalization of the pyrrolidine nitrogen .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer : Optimization strategies include:

- Catalyst Screening : Testing Pd-based catalysts (e.g., Pd(PPh)) for coupling efficiency.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance reactivity in substitution reactions.

- Temperature Gradients : Systematic variation to minimize side reactions (e.g., dehalogenation). Reaction monitoring via TLC or in situ FTIR is critical .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?

- Methodological Answer : Contradictions often arise from dynamic processes (e.g., ring puckering in pyrrolidine). Resolution methods:

- Variable-Temperature NMR : To detect conformational exchange.

- DFT Calculations : Compare theoretical and experimental NMR chemical shifts.

- Complementary Techniques : X-ray crystallography provides static structural data, while NOESY NMR reveals solution-state conformers .

Q. What computational methods predict the compound’s reactivity and binding affinity?

- Methodological Answer :

- Density Functional Theory (DFT) : Models transition states for substitution or oxidation reactions.

- Molecular Docking : Screens interactions with biological targets (e.g., enzymes) using software like AutoDock.

- QSAR Studies : Correlates substituent electronic effects (e.g., fluorine’s electronegativity) with activity .

Q. How is the compound’s biological activity evaluated in drug discovery?

- Methodological Answer :

- In Vitro Assays : Measure inhibition of target enzymes (e.g., kinases) using fluorescence-based assays.

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying methoxy/fluoro positions) to identify pharmacophores.

- Metabolic Stability Tests : Assess cytochrome P450 interactions to predict pharmacokinetics .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.

- Storage : Under inert atmosphere (argon) at 2–8°C to prevent degradation.

- Waste Disposal : Neutralize with dilute HCl before disposal in designated organic waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.